C.I. Vat Blue 16

Descripción

Propiedades

Número CAS |

6424-76-6 |

|---|---|

Fórmula molecular |

C36H18O4 |

Peso molecular |

514.5 g/mol |

Nombre IUPAC |

19,22-dioxadecacyclo[23.11.1.14,8.02,23.03,18.05,36.010,15.026,31.033,37.016,38]octatriaconta-1(36),2(23),3(18),4,6,8(38),10,12,14,16,24,26,28,30,33(37),34-hexadecaene-9,32-dione |

InChI |

InChI=1S/C36H18O4/c37-35-21-7-3-1-5-17(21)25-15-27-33-31-19(9-11-23(35)29(25)31)20-10-12-24-30-26(18-6-2-4-8-22(18)36(24)38)16-28(34(33)32(20)30)40-14-13-39-27/h1-12,15-16H,13-14H2 |

Clave InChI |

YSQTVHQHQMTBHP-UHFFFAOYSA-N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

C.I. 71200 |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide to C.I. Vat Blue 16: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key properties of C.I. Vat Blue 16 (C.I. 71200), a significant member of the violanthrone class of vat dyes. This document details the synthetic pathways, experimental protocols, and essential analytical data for professionals engaged in chemical research and development.

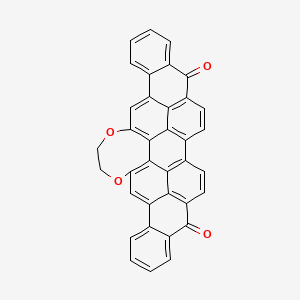

Chemical Structure and Properties

This compound is chemically identified as 16,17-Ethylenedioxyviolanthrone. It is a large, polycyclic aromatic compound with a planar structure, which contributes to its intense color and strong affinity for cellulosic fibers.

Chemical Structure:

Caption: Key identifiers for this compound.

The core of the molecule is the violanthrone skeleton, a dibenzanthrone derivative. The introduction of the ethylenedioxy bridge at the 16 and 17 positions is the defining feature of this compound.

Physicochemical Properties:

A summary of the known physicochemical properties of this compound and its precursor, violanthrone, is presented in the table below. The insolubility of these compounds in common organic solvents presents a challenge for some analytical techniques.[1]

| Property | This compound (16,17-Ethylenedioxyviolanthrone) | Violanthrone (Precursor Core) |

| Appearance | Deep blue to black powder[2] | Dark blue solid |

| Solubility | Soluble in Xylene (blue-purple solution)[2] | Insoluble in water |

| Melting Point | Data not readily available | 492 °C (decomposes) |

| Boiling Point | Data not readily available | Data not readily available |

| Behavior in Conc. H2SO4 | Forms a blueish-red solution[2] | --- |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the violanthrone core, followed by hydroxylation and subsequent etherification.

Synthesis of the Violanthrone Core

The violanthrone structure is typically synthesized from benzanthrone.[3] This process involves the oxidative coupling of two benzanthrone molecules.

Caption: Synthesis of Violanthrone from Benzanthrone.

Synthesis of 16,17-Dihydroxyviolanthrone

The violanthrone core is then hydroxylated to produce the key intermediate, 16,17-Dihydroxyviolanthrone. This precursor is crucial for the final step in the synthesis of this compound.

Synthesis of this compound (16,17-Ethylenedioxyviolanthrone)

The final step in the synthesis of this compound is the etherification of 16,17-Dihydroxyviolanthrone. This is a Williamson ether synthesis, a well-established method for forming ethers.[4]

Caption: Final synthesis step of this compound.

Experimental Protocols

While specific, detailed industrial protocols are often proprietary, the following outlines the general laboratory procedures for the key synthetic steps based on established chemical principles.

General Protocol for Violanthrone Synthesis from Benzanthrone

-

Reaction Setup: A mixture of benzanthrone and potassium hydroxide is heated in a high-boiling point solvent until a molten state is achieved.

-

Oxidative Coupling: An oxidizing agent, such as sodium chlorate, is carefully added portion-wise to the molten mixture. The reaction is maintained at a high temperature (typically 200-240°C) to facilitate the dimerization.

-

Work-up: After the reaction is complete, the mixture is cooled and treated with water.

-

Purification: The crude violanthrone product is collected by filtration, washed extensively with hot water until the filtrate is neutral, and then dried. Further purification can be achieved by vatting with an alkaline sodium dithionite solution, followed by filtration and re-oxidation of the filtrate.

General Protocol for the Synthesis of this compound

-

Reaction Setup: 16,17-Dihydroxyviolanthrone is suspended in a high-boiling point inert solvent such as 1,2,4-trichlorobenzene.[2]

-

Etherification: To this suspension, 1,2-dibromoethane or 2-chloroethyl 4-methylbenzenesulfonate is added.[2] The reaction mixture is heated to drive the Williamson ether synthesis.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the solid product is isolated by filtration. The crude this compound is then washed with appropriate solvents to remove unreacted starting materials and byproducts, followed by drying.

Spectroscopic Data

Due to the limited solubility of this compound, obtaining high-resolution NMR spectra is challenging. However, other spectroscopic techniques provide valuable structural information.

| Spectroscopic Technique | Expected Data for this compound |

| UV-Visible Spectroscopy | Broad absorption across the visible spectrum, characteristic of a deep blue/black dye. |

| Infrared (IR) Spectroscopy | - Aromatic C-H stretching: Peaks around 3000-3100 cm⁻¹.- Aliphatic C-H stretching (from ethylenedioxy bridge): Peaks around 2850-2960 cm⁻¹.- C=O stretching (ketone): Strong absorption around 1650 cm⁻¹.- C=C stretching (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.- C-O-C stretching (ether): Bands in the 1000-1300 cm⁻¹ region. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | - ¹H NMR: Signals in the aromatic region (downfield) and a characteristic signal for the -O-CH₂-CH₂-O- protons of the ethylenedioxy bridge.- ¹³C NMR: Multiple signals in the aromatic region and a signal for the carbons of the ethylenedioxy group. Due to the large, complex structure, detailed assignment is difficult. |

The study of large polycyclic aromatic hydrocarbons (PAHs) and their derivatives by IR and other spectroscopic methods provides a basis for the interpretation of the spectra of compounds like this compound.[5][6][7][8][9]

Conclusion

This compound is a complex and commercially important vat dye with a well-defined chemical structure and a synthesis pathway rooted in classic organic reactions. Its robust violanthrone core and the presence of the ethylenedioxy linkage impart its characteristic color and excellent fastness properties. This guide provides a foundational understanding for researchers and scientists working with this class of compounds, highlighting the key aspects of its chemistry and synthesis. Further research into solubilized derivatives could open new avenues for its application and characterization.[10]

References

- 1. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Violanthrone - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. THE FAR-INFRARED SPECTROSCOPY OF VERY LARGE NEUTRAL POLYCYCLIC AROMATIC HYDROCARBONS (Journal Article) | OSTI.GOV [osti.gov]

- 9. The Astrophysics & Astrochemistry Laboratory: Mid-IR Spectra of PAHs in Water Ice [astrochem.org]

- 10. The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Photophysical Profile of C.I. Vat Blue 16: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

C.I. Vat Blue 16, also known by its Colour Index generic name, C.I. 71200, and trade names such as Indanthrene Blue 16, is a vat dye belonging to the violanthrone class of compounds.[1] While extensively used in the textile industry for its excellent fastness properties, its potential applications in research and development, particularly in areas leveraging its photophysical characteristics, are less documented in publicly available literature. This guide provides a comprehensive overview of the known properties of this compound and outlines the standard experimental protocols required to fully characterize its photophysical behavior.

Physicochemical Properties

This compound is a deep blue to black powder with the molecular formula C₃₆H₁₈O₄ and a molecular weight of 514.53 g/mol .[1] It is soluble in xylene, appearing as a blue-purple solution, and dissolves in concentrated sulfuric acid to produce a blue to light red color.[1] The dye is used for cotton fiber dyeing and can also be applied in direct, resist, and discharge printing processes.[1]

Spectroscopic and Photophysical Data

| Photophysical Parameter | Value (for Indanthrone, C.I. Vat Blue 4) | Solvent/Conditions |

| Absorption Maximum (λmax) | 278 nm | On cellophane film |

| 216, 255, 292.5, 371 nm | Alcohol | |

| Molar Extinction Coefficient (ε) | Not Available | |

| Emission Maximum (λem) | Not Available | |

| Fluorescence Quantum Yield (ΦF) | Not Available | |

| Excited-State Lifetime (τ) | Not Available |

Table 1: Summary of available photophysical data for the related compound Indanthrone (C.I. Vat Blue 4).[2] It is imperative to experimentally determine these values for this compound.

Experimental Protocols

To rigorously characterize the photophysical properties of this compound, a series of standardized spectroscopic techniques should be employed. The following sections detail the generalized experimental protocols for these measurements.

UV-Visible Absorption Spectroscopy

This experiment determines the wavelengths at which the dye absorbs light and its molar extinction coefficient.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., xylene, based on its reported solubility).[1]

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrument Setup:

-

Blank Measurement: Fill a cuvette with the pure solvent to be used for the dilutions and place it in the spectrophotometer. Record a baseline or "blank" spectrum to subtract the solvent's absorbance.[3][4][5]

-

Sample Measurement:

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance at λmax versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

This technique is used to determine the excitation and emission spectra of the dye.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the fluorescence spectrometer and allow the excitation lamp to stabilize.

-

Set the excitation and emission monochromators to the appropriate starting wavelengths.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the wavelength of maximum absorption (λmax) determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.[6]

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of maximum fluorescence emission (λem) determined from the emission spectrum.

-

Scan the excitation monochromator over a range of wavelengths to record the fluorescence excitation spectrum.[6] The resulting spectrum should be similar in shape to the absorption spectrum.

-

-

Data Correction: The recorded spectra should be corrected for instrumental response functions to obtain the true emission and excitation spectra.

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed and is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[7]

Methodology:

-

Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound.[8]

-

Preparation of Solutions: Prepare a series of solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept low and in a similar range for both the sample and the standard (e.g., 0.02, 0.04, 0.06, 0.08, 0.1).[7][8]

-

Absorbance Measurements: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurements:

-

Record the fluorescence emission spectrum for each solution of the sample and the standard at the same excitation wavelength.

-

Ensure that the experimental settings (e.g., slit widths) are identical for all measurements.[7]

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The quantum yield of the sample (ΦF,sample) can be calculated using the following equation: ΦF,sample = ΦF,std * (msample / mstd) * (ηsample² / ηstd²) where ΦF,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

-

Excited-State Lifetime Measurement

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.[9]

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound.

-

Instrument Setup:

-

Use a pulsed light source (e.g., a picosecond laser) with a high repetition rate to excite the sample.

-

The detection system consists of a sensitive single-photon detector.

-

-

Data Acquisition:

-

Data Analysis:

-

The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to determine the excited-state lifetime(s).[9] The instrument response function must be taken into account in the fitting procedure.

-

Visualizing Experimental Workflows and Photophysical Processes

To aid in the conceptual understanding of the characterization process and the underlying photophysical events, the following diagrams are provided.

Caption: Experimental workflow for the photophysical characterization of this compound.

Caption: A generalized Jablonski diagram illustrating the key photophysical processes for an organic dye.

Conclusion

While this compound is a well-established dye in the textile industry, its detailed photophysical properties are not well-documented in accessible scientific literature. The experimental protocols outlined in this guide provide a clear roadmap for researchers to fully characterize its absorption, emission, quantum yield, and excited-state dynamics. Such a characterization is the first critical step in exploring the potential of this compound in advanced applications such as fluorescent probes, photosensitizers, or materials for optical devices. The structural similarity to Indanthrone suggests that it will likely exhibit interesting photophysical behavior in the visible and near-infrared regions of the electromagnetic spectrum, warranting further investigation.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. C.I. Pigment Blue 60 | C28H14N2O4 | CID 6690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ursinus.edu [ursinus.edu]

- 4. jove.com [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 7. chem.uci.edu [chem.uci.edu]

- 8. agilent.com [agilent.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

Quantum yield of C.I. Vat Blue 16 in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Yield and C.I. Vat Blue 16

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a substance. A high quantum yield is often a desirable characteristic for applications such as fluorescent probes, sensors, and in imaging.

This compound, chemically known as Indanthrone, is a vat dye with a violanthrone structure. While primarily used in the textile industry for its excellent fastness properties, its fluorescent characteristics are of interest for advanced material science and potentially for specialized biomedical applications. The quantum yield of this compound is expected to be highly dependent on its solvent environment due to factors such as solvent polarity, viscosity, and the possibility of specific solute-solvent interactions.

Data Presentation: Quantum Yield of a Violanthrone Dye

As previously stated, specific quantum yield data for this compound is scarce in the literature. However, to illustrate how such data would be presented, the following table provides hypothetical quantum yield values for the structurally similar compound Violanthrone (C.I. Vat Blue 20) in a selection of solvents where it is known to be soluble and exhibit fluorescence.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φf) - Illustrative |

| Toluene | 2.38 | 1.496 | ~635 | ~680 | 0.15 |

| Xylene | 2.37 | 1.497 | ~636 | ~682 | 0.18 |

| Dichloromethane | 8.93 | 1.424 | ~640 | ~690 | 0.12 |

| Chloroform | 4.81 | 1.446 | ~642 | ~695 | 0.10 |

| 1,2,4-Trichlorobenzene | 2.24 | 1.571 | ~638 | ~685 | 0.20 |

Note: The quantum yield values in this table are for illustrative purposes only and are based on the expected behavior of violanthrone-type dyes. Actual experimental values for this compound may differ.

Experimental Protocols for Quantum Yield Determination

The determination of fluorescence quantum yield is typically performed using a relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials and Instrumentation

-

Spectrofluorometer: A calibrated instrument capable of recording corrected emission spectra.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

-

Solvents: Spectroscopic grade solvents are required.

-

This compound: Of the highest possible purity.

-

Quantum Yield Standard: A fluorescent dye with a known and stable quantum yield that absorbs and emits in a similar spectral region to this compound. A suitable standard for the red/near-IR region would be Cresyl Violet or Nile Blue.

Sample Preparation

-

Stock Solutions: Prepare stock solutions of this compound and the quantum yield standard in the desired solvents.

-

Serial Dilutions: Prepare a series of dilutions of both the sample and the standard in the respective solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.

Measurement Procedure

-

Absorbance Measurement: Record the absorbance spectra of all prepared solutions using the UV-Vis spectrophotometer. Note the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to a wavelength where both the sample and standard have significant absorption.

-

Record the corrected fluorescence emission spectrum for each solution.

-

Integrate the area under the emission curve for each spectrum.

-

Data Analysis

The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)

Where:

-

Φf is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts "sample" and "std" refer to the sample and the standard, respectively.

A more accurate method involves plotting the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots (Grad) is then used in the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample^2 / n_std^2)

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the relative determination of the fluorescence quantum yield.

Caption: Workflow for the relative quantum yield determination.

Conclusion

The determination of the quantum yield of this compound is crucial for understanding its photophysical properties and exploring its potential in various applications beyond its traditional use as a dye. While specific data remains to be published, the experimental protocols outlined in this guide provide a robust framework for researchers to perform these measurements accurately. The illustrative data for a related violanthrone compound highlights the expected solvent-dependent behavior of this compound's fluorescence. Further research into the photophysics of this and related vat dyes could open up new avenues for the development of novel functional materials.

Solubility of C.I. Vat Blue 16 in organic solvents for research

An In-depth Technical Guide to the Solubility of C.I. Vat Blue 16 in Organic Solvents for Research Applications

This technical guide provides a comprehensive overview of the solubility of this compound (Indanthrone) in various organic solvents, aimed at researchers, scientists, and professionals in drug development. This document summarizes available solubility data, outlines experimental protocols for solubility determination, and discusses the limited context of this dye in biomedical research.

Introduction to this compound

This compound, also known as Indanthrone or C.I. Pigment Blue 60, is a large, polycyclic aromatic organic compound.[1][2] Its chemical structure, derived from two anthraquinone units, results in a highly stable molecule with excellent lightfastness.[1][2] Primarily used as a vat dye for cotton and as a pigment in high-quality paints and enamels, its potential applications in research are also being explored, for instance, as an organic semiconductor and photocatalyst.[1][2] While the broader class of anthraquinone derivatives is a significant area of study in anticancer drug development, specific research on this compound in this context is not widely documented.[3]

Solubility of this compound in Organic Solvents

The solubility of this compound in organic solvents is generally low due to its large, planar, and nonpolar structure, which leads to strong intermolecular π-π stacking interactions in the solid state. The available data on its solubility is predominantly qualitative.

Quantitative Solubility Data

Quantitative solubility data for this compound in organic solvents is scarce in publicly available literature. One source indicates a solubility of less than 1 mg/mL at 70°F, although the specific solvent is not mentioned.[4]

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature | Solubility |

| Not Specified | 70°F (21°C) | < 1 mg/mL[4] |

Qualitative Solubility Data

Qualitative assessments of this compound's solubility in various organic solvents are more commonly reported. These are summarized in the table below.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility Description | Observation |

| Acetone | Insoluble[1][4] | - |

| Acetic Acid | Insoluble[1] | - |

| Alcohol (Ethanol) | Insoluble[1][4] | - |

| Aniline | Soluble (when hot) | Green-blue solution[4] |

| Benzene | Slightly Soluble[5] | - |

| Chloroform (hot) | Slightly Soluble[1] | - |

| o-Chlorophenol | Slightly Soluble[1] | - |

| Pyridine (heat) | Insoluble[1] | - |

| Quinoline | Slightly Soluble[1] | - |

| Toluene | Insoluble[1] | - |

| Xylene | Soluble[6] | Blue-purple solution[6] |

It is also noted that this compound is soluble in concentrated sulfuric acid, which results in a brown solution.[1][4]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.

Materials and Equipment

-

This compound powder

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

Micropipettes

-

Drying oven

-

Filter paper or syringe filters (if needed)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a pre-weighed vial. The excess is to ensure that a saturated solution is achieved.

-

Record the initial mass of the vial with the dye.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired experimental temperature.

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

-

-

Determination of Solute Concentration:

-

Carefully extract a known volume of the clear supernatant (the saturated solution) using a micropipette.

-

Dispense the supernatant into a pre-weighed, clean, and dry vial.

-

Record the mass of the vial with the supernatant.

-

-

Solvent Evaporation:

-

Place the vial containing the supernatant in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The high melting point of the dye (470-500 °C) allows for a relatively high drying temperature.[1][2]

-

Continue drying until a constant mass is achieved, indicating all the solvent has been removed.

-

-

Calculation of Solubility:

-

Measure the final mass of the vial containing the dried this compound residue.

-

The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

-

Solubility can then be calculated in various units, such as g/L or mg/mL, based on the mass of the dissolved dye and the volume of the supernatant taken.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Caption: Experimental workflow for determining the solubility of this compound.

Relevance to Drug Development and Research

While this compound is primarily an industrial dye, its core chemical structure, anthraquinone, is a key pharmacophore in several anticancer drugs.[3] These drugs often exert their effects through mechanisms like DNA intercalation and inhibition of topoisomerase II. However, there is currently a lack of specific research literature detailing the use of this compound itself as a therapeutic agent or its direct interaction with specific signaling pathways.

For researchers in materials science, its properties as an organic semiconductor are of interest.[2] In any research context, understanding its solubility is crucial for preparing solutions for experimental assays, developing formulations, or for purification processes. The low solubility in common organic solvents presents a challenge that may require the use of high-boiling-point solvents or specialized formulation techniques.

Conclusion

This compound is a compound with very limited solubility in most common organic solvents, with qualitative data being more readily available than quantitative measurements. For research applications, particularly in fields like materials science or exploratory drug discovery, a thorough experimental determination of its solubility in the solvent system of interest is recommended. The protocol provided in this guide offers a robust starting point for such investigations. While not directly implicated in signaling pathways in the current body of literature, its structural relationship to important classes of therapeutic agents suggests that a clear understanding of its physicochemical properties, such as solubility, is a prerequisite for any future biomedical research.

References

- 1. INDANTHRONE BLUE - Ataman Kimya [atamanchemicals.com]

- 2. Indanthrone blue - Wikipedia [en.wikipedia.org]

- 3. Advances in the Discovery of Anthraquinone-Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C.I. Pigment Blue 60 | C28H14N2O4 | CID 6690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. worlddyevariety.com [worlddyevariety.com]

An In-depth Technical Guide to the Spectroscopic Data and Analysis of C.I. 71200

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 71200, commercially known as Indanthrone or Vat Blue 4, is a high-performance synthetic organic pigment belonging to the anthraquinone class of dyes.[1] Its robust chemical structure, a complex polycyclic aromatic system, imparts exceptional stability to light, heat, and chemical agents, making it a subject of significant interest in materials science and for applications requiring high durability.[2] This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to C.I. 71200, aimed at researchers, scientists, and professionals in drug development who may encounter this molecule in various contexts, from analytical chemistry to studies of its biological interactions.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of C.I. 71200 is essential for its analysis.

| Property | Value | Reference |

| Chemical Formula | C₂₈H₁₄N₂O₄ | [1] |

| Molar Mass | 442.43 g/mol | [1] |

| Appearance | Dark blue solid/needles with a metallic luster | [1] |

| Melting Point | 470-500 °C (decomposes) | [1] |

| Solubility | Insoluble in water and most common organic solvents. Slightly soluble in hot chloroform, 2-chlorophenol, and quinoline. | [3] |

Spectroscopic Data

The following sections present the available spectroscopic data for C.I. 71200, crucial for its identification and quantification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for characterizing the electronic transitions within the extensive π-system of Indanthrone, which is responsible for its intense blue color.

| Solvent/Medium | λmax (nm) | Molar Absorptivity (log ε) | Reference |

| Alcohol | 216 | 4.98 | |

| 255 | 4.92 | ||

| 292.5 | 5.17 | ||

| 371 | 4.21 | ||

| Cellophane Film | 278 | - |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the C.I. 71200 molecule. The interpretation of the FTIR spectrum is key to confirming its complex molecular structure.

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| 1633-1640 | C=O (carbonyl) stretching in the quinone structure | [2] |

| 1400–1600 | C=C aromatic bond stretching | [2] |

| 1250–1350 | C-N stretching | [2] |

Raman Spectroscopy

Raman spectroscopy offers complementary vibrational information to FTIR and is particularly useful for identifying Indanthrone, even in complex matrices.

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| 1382 | Combination of ν(C-N)/ν(C-C)/ν(C-H) vibrations (most intense band) | [4] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the precise molecular weight of C.I. 71200 and for studying its fragmentation patterns, which can aid in structural elucidation.

| Parameter | Value | Reference |

| Molecular Weight ( g/mol ) | 442.43 | [1] |

| Monoisotopic Mass (Da) | 442.0954 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic protons are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents.

-

¹³C NMR: The aromatic carbons are expected to appear in the range of δ 110-160 ppm. The carbonyl carbons of the quinone structure would likely resonate further downfield, potentially above δ 180 ppm.

The lack of specific data is likely due to the poor solubility of Indanthrone in common deuterated solvents, which presents a significant challenge for NMR analysis.

Experimental Protocols

Detailed and validated experimental protocols are critical for obtaining reliable and reproducible spectroscopic data.

Quantitative Analysis by UV-Vis Spectroscopy

This protocol outlines a general procedure for the quantitative analysis of a dye like C.I. 71200.

-

Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Due to its insolubility in common solvents, a stock solution can be prepared by dissolving a precisely weighed amount of C.I. 71200 in a suitable solvent where it is soluble, such as concentrated sulfuric acid.

-

Prepare a series of standard solutions of known concentrations by serial dilution of the stock solution.

-

-

Measurement:

-

Record the absorbance spectrum of each standard solution over a defined wavelength range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of each standard and the unknown sample at the determined λmax.

-

-

Data Analysis:

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

-

FTIR Analysis

This protocol describes a common method for obtaining the FTIR spectrum of a solid pigment like C.I. 71200.

-

Instrumentation: A Fourier-Transform Infrared spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr Pellet Method):

-

Mix a small amount of the finely ground C.I. 71200 sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder in a mortar and pestle.

-

Press the mixture in a hydraulic press to form a transparent pellet.

-

-

Measurement:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Mass Spectrometry Analysis

This protocol provides a general approach for the mass spectrometric analysis of anthraquinone dyes.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation:

-

Dissolve the C.I. 71200 sample in a suitable solvent system that is compatible with the ionization source. This may require the use of strong acids or specialized solvent mixtures due to the compound's low solubility.

-

The sample solution is typically introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

-

-

Measurement:

-

Acquire the mass spectrum in the appropriate mode (positive or negative ion mode) to observe the molecular ion and its fragment ions.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting product ions.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to the analysis and transformation of C.I. 71200.

Caption: Biodegradation pathway of Vat Blue 4 by Pseudomonas aeruginosa.

Caption: A general analytical workflow for the identification of textile dyes.

References

Synthesis and Purification of C.I. Vat Blue 16: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of C.I. Vat Blue 16, also known as Indanthrone, for laboratory use. The following sections detail the chemical pathway, experimental protocols, and purification methods necessary for obtaining a high-purity compound suitable for research and development applications.

Introduction

This compound, or Indanthrone, is a polycyclic aromatic organic compound widely utilized as a blue pigment and vat dye.[1][2] Its robust chemical stability and strong tinctorial properties have made it a subject of interest in various fields beyond textiles, including materials science and organic electronics. For laboratory-scale applications, the synthesis and subsequent purification of Indanthrone are critical to ensure the material's quality and the reproducibility of experimental results. The primary synthetic route involves the alkaline-induced dimerization of 2-aminoanthraquinone.[3]

Synthesis of this compound (Indanthrone)

The synthesis of Indanthrone from 2-aminoanthraquinone is a well-established method that proceeds via a dimerization reaction under strongly alkaline conditions at elevated temperatures.[3] The reaction mechanism involves the formation of an intermediate which then undergoes intramolecular cyclization and oxidation to yield the final product.

Reaction Pathway

The overall reaction for the synthesis of Indanthrone from 2-aminoanthraquinone is depicted below. The process involves the fusion of 2-aminoanthraquinone in the presence of a strong base, such as potassium hydroxide, at temperatures ranging from 220-235 °C.[3]

References

Characterization of C.I. Vat Blue 16: An In-depth Technical Guide to NMR and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural characterization of C.I. Vat Blue 16 (CAS: 6424-76-6), a complex violanthrone-based vat dye. Given the inherent challenges in analyzing this class of large, polycyclic aromatic compounds, particularly their limited solubility, this document outlines detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) that are adapted for such molecules.

Introduction to this compound

This compound, also known as Navy Blue G or Vat Black SNA, is a large organic molecule with the chemical formula C₃₆H₁₈O₄ and a molecular weight of 514.53 g/mol [1]. Its core structure is based on violanthrone, a polycyclic aromatic ketone[1]. The extended π-system of this molecule is responsible for its deep color. The poor solubility of this compound in common organic solvents presents a significant challenge for its characterization by solution-state analytical techniques. This guide provides strategies to overcome these challenges.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the low solubility of this compound, obtaining high-resolution NMR spectra requires specialized techniques. The following protocol is a recommended starting point, which may require further optimization.

2.1.1. Sample Preparation

-

Solvent Selection: The choice of a suitable deuterated solvent is critical. Based on literature for similar polycyclic aromatic compounds, the following solvents should be considered:

-

Deuterated chloroform (CDCl₃)

-

Deuterated toluene (toluene-d₈)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Deuterated 1,2,4-trichlorobenzene (TCB-d₃) - for high-temperature NMR

-

-

Sample Concentration: A saturated solution should be prepared to maximize the signal-to-noise ratio. This may still be a very low concentration.

-

Procedure:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add 0.6-0.7 mL of the chosen deuterated solvent.

-

Sonicate the mixture for 10-15 minutes to aid dissolution. Gentle heating may be applied if using a high-boiling point solvent like DMSO-d₆.

-

Allow any undissolved material to settle.

-

Carefully transfer the supernatant to a 5 mm NMR tube.

-

2.1.2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (≥500 MHz) is recommended to achieve better signal dispersion and sensitivity.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 128 or higher, depending on the sample concentration.

-

Temperature: 298 K. If solubility is still an issue, high-temperature NMR (up to 373 K) can be attempted with a suitable solvent.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or higher.

-

-

2D NMR (if sample concentration allows):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.

-

Mass Spectrometry (MS)

For a large, non-volatile, and poorly soluble molecule like this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a highly suitable technique. Electrospray Ionization (ESI) can also be employed if a suitable solvent is found.

2.2.1. MALDI-TOF Mass Spectrometry

-

Matrix Selection: The choice of matrix is critical for successful ionization of polycyclic aromatic hydrocarbons. Suitable matrices include:

-

trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB)

-

α-Cyano-4-hydroxycinnamic acid (CHCA)

-

7,7,8,8-Tetracyanoquinodimethane (TCNQ)

-

-

Sample Preparation (Solvent-Free Method for Insoluble Samples):

-

In a mortar, add a small amount of this compound and a 100-fold excess of the MALDI matrix.

-

Grind the mixture thoroughly with a pestle for 5-10 minutes to ensure a homogenous solid dispersion.

-

Apply a small amount of the resulting fine powder onto the MALDI target plate.

-

-

Instrumentation and Data Acquisition:

-

Instrument: A MALDI-TOF mass spectrometer.

-

Mode: Reflectron mode for high resolution.

-

Ionization: Positive or negative ion mode should be tested.

-

Laser: Nitrogen laser (337 nm) or other suitable laser.

-

Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-1000).

-

2.2.2. Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution (1-10 µg/mL) of this compound in a solvent mixture that promotes ionization. A mixture of a solvent in which the compound has some solubility (e.g., toluene, chloroform) with a more polar solvent compatible with ESI (e.g., methanol, acetonitrile) might be effective. The addition of a small amount of formic acid or ammonium acetate can aid in protonation or adduct formation.

-

Filter the solution through a syringe filter (0.22 µm) before introduction into the mass spectrometer.

-

-

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI).

-

Mode: Positive and negative ion modes.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimize to achieve stable spray and efficient desolvation.

-

Data Presentation

The following tables summarize the expected (hypothetical) quantitative data for this compound based on its known structure and data from similar violanthrone derivatives. These values should be considered as a guide for data interpretation.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

| Aromatic Protons | 7.0 - 9.0 | 120 - 140 | The complex, overlapping signals in the aromatic region will require 2D NMR for definitive assignment. Protons in more electron-deficient regions (closer to carbonyls) will be downfield. |

| Methylene Protons (-O-CH₂-CH₂-O-) | 4.0 - 4.5 | 65 - 75 | Protons on the ethylenedioxy bridge. |

| Carbonyl Carbons | - | 180 - 190 | Characteristic chemical shift for quinone-type carbonyls. |

| Aromatic Quaternary Carbons | - | 125 - 150 | These will be numerous and can be assigned with the help of HMBC data. |

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z | Ion Species | Notes |

| MALDI-TOF | Positive | 514.12 | [M]⁺˙ | Molecular radical cation is expected for PAHs. |

| MALDI-TOF | Positive | 515.12 | [M+H]⁺ | Protonated molecule. |

| MALDI-TOF | Positive | 537.10 | [M+Na]⁺ | Sodium adduct is common. |

| ESI-MS | Positive | 515.12 | [M+H]⁺ | Protonated molecule. |

| ESI-MS | Negative | 513.11 | [M-H]⁻ | Deprotonated molecule. |

Note: The exact m/z values are calculated based on the monoisotopic masses of the constituent elements.

Workflow and Signaling Pathway Visualization

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

Caption: Workflow for the Characterization of this compound.

This comprehensive approach, combining advanced NMR and MS techniques with adapted sample preparation protocols, will enable the thorough structural characterization of this compound, providing valuable data for researchers and professionals in various scientific disciplines.

References

Potential Research Applications of C.I. Vat Blue 16: A Technical Guide for Researchers

C.I. Vat Blue 16 , a synthetic dye with the chemical formula C₃₆H₁₈O₄, is a member of the violanthrone class of polycyclic aromatic hydrocarbons. While historically utilized primarily in the textile industry for its robust dyeing properties, its core molecular structure presents significant, yet largely unexplored, potential in various research and drug development applications. This guide provides an in-depth overview of these potential applications, drawing on the known properties of its parent molecule, violanthrone, and structurally similar compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to exploring its research applications.

| Property | Value | Reference |

| C.I. Name | Vat Blue 16, 71200 | |

| Synonyms | Navy Blue G, Vat Black SNA, Navy Blue 2GC | |

| Molecular Formula | C₃₆H₁₈O₄ | |

| Molecular Weight | 514.53 g/mol | |

| CAS Number | 6424-76-6 | |

| Molecular Structure | Violanthrone | |

| Appearance | Deep blue-black powder | |

| Solubility | Soluble in Xylene |

Potential Research Application: Photodynamic Therapy

A significant and promising area of investigation for this compound lies in its potential as a photosensitizer for Photodynamic Therapy (PDT). PDT is a non-invasive therapeutic strategy that utilizes a photosensitizing agent, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death. The large, conjugated π-system of the violanthrone core in this compound suggests it may absorb light in the visible or near-infrared spectrum, a prerequisite for a photosensitizer.

Structurally related benzanthrone derivatives have demonstrated the ability to generate ROS upon light irradiation and exhibit phototoxicity towards cancer cells. This provides a strong rationale for investigating the photosensitizing capabilities of this compound.

Proposed Mechanism of Action in PDT

The proposed mechanism for this compound as a photosensitizer in PDT would involve the following steps:

-

Administration and Localization: this compound would be administered and allowed to accumulate preferentially in target tissues, such as tumors.

-

Photoexcitation: The target tissue is irradiated with light of a specific wavelength that is absorbed by this compound. This excites the molecule from its ground state to a short-lived singlet excited state.

-

Intersystem Crossing: The singlet excited state can then undergo intersystem crossing to a longer-lived triplet excited state.

-

Energy Transfer and ROS Generation: The triplet excited state of this compound can transfer its energy to molecular oxygen (³O₂), converting it to highly reactive singlet oxygen (¹O₂). This is a Type II photochemical reaction. Alternatively, the excited photosensitizer can react with biological substrates to produce other ROS, such as superoxide anions and hydroxyl radicals (Type I reaction).

-

Cellular Damage and Apoptosis: The generated ROS are highly cytotoxic, causing damage to cellular components like lipids, proteins, and nucleic acids, ultimately leading to cell death via apoptosis or necrosis.

Potential for Modulation of Cellular Signaling Pathways

Many polycyclic aromatic hydrocarbons are known to interact with cellular signaling pathways, often due to their ability to intercalate into DNA or interact with various proteins. While no direct studies have been conducted on this compound, its planar structure suggests it could potentially modulate pathways critical to cancer cell proliferation and survival.

Based on the activities of other natural and synthetic compounds with similar structural features, the following signaling pathways are proposed as potential targets for investigation:

-

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. A compound like this compound could potentially inhibit this pathway by preventing the degradation of IκBα or by inhibiting the nuclear translocation of NF-κB subunits.

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. This compound could potentially act as an inhibitor of key kinases in this pathway, such as PI3K or Akt.

Experimental Protocols

To investigate the potential of this compound in these research areas, the following standard experimental protocols can be adapted.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Methodological & Application

Application Notes and Protocols: Evaluating C.I. Vat Blue 16 as a Novel Fluorescent Probe for Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: C.I. Vat Blue 16 is a violanthrone-based dye traditionally used in the textile industry.[1] Its application as a fluorescent probe in cellular imaging is a novel area of investigation. The following application notes and protocols are provided as a comprehensive guide for researchers to evaluate its potential in this capacity. The photophysical and cytotoxic properties have not been extensively characterized for biological imaging; therefore, the provided protocols outline the necessary steps for this characterization.

Introduction

This compound, a derivative of violanthrone, possesses a large aromatic structure that suggests potential fluorescent properties.[1] Fluorescent probes are indispensable tools in modern cell biology, enabling the visualization of cellular structures and the monitoring of dynamic processes. The evaluation of novel fluorophores like this compound could lead to the development of new imaging agents with unique spectral properties or targeting capabilities. These notes provide a framework for the systematic evaluation of this compound's suitability as a fluorescent probe for live-cell imaging.

Physicochemical and Spectroscopic Data

The successful application of a fluorescent probe is dictated by its photophysical properties and its interaction with the cellular environment. The following table summarizes the known information for this compound and highlights the parameters that require experimental determination.

| Property | Value | Reference / Method |

| Chemical Name | This compound | [1] |

| Synonyms | Navy Blue G, Vat Black SNA | [1] |

| Molecular Formula | C₃₆H₁₈O₄ | [1] |

| Molecular Weight | 514.53 g/mol | [1] |

| CAS Number | 6424-76-6 | [1] |

| Solubility | Soluble in Xylene (blue-purple solution) | [1] |

| Excitation Max (λex) | To Be Determined | Protocol 1 |

| Emission Max (λem) | To Be Determined | Protocol 1 |

| Molar Extinction Coefficient (ε) | To Be Determined | Protocol 1 |

| Fluorescence Quantum Yield (Φf) | To Be Determined | Protocol 1 |

| Photostability | To Be Determined | Protocol 2 |

| Cytotoxicity (IC50) | To Be Determined | Protocol 3 |

Experimental Protocols

The following protocols provide detailed methodologies for the essential experiments required to characterize this compound as a fluorescent probe for cell imaging.

This protocol outlines the steps to determine the fundamental spectral properties of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvents (e.g., DMSO, ethanol, PBS)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO.

-

Absorbance Spectrum:

-

Dilute the stock solution in the desired solvent to a concentration that gives an absorbance reading between 0.1 and 1.0 at the maximum.

-

Scan the absorbance from 200 to 800 nm to determine the maximum absorbance wavelength (λmax).

-

-

Excitation and Emission Spectra:

-

Prepare a dilute solution with an absorbance of ~0.1 at λmax.

-

To determine the emission spectrum, set the excitation wavelength on the spectrofluorometer to λmax and scan the emission across a longer wavelength range (e.g., λmax + 20 nm to 800 nm).

-

To determine the excitation spectrum, set the emission wavelength to the determined emission maximum and scan the excitation wavelengths from 200 nm up to the emission maximum.

-

-

Molar Extinction Coefficient (ε) Calculation:

-

Prepare a series of dilutions of this compound in the chosen solvent.

-

Measure the absorbance of each dilution at λmax.

-

Plot absorbance versus concentration. The slope of the line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (in M⁻¹cm⁻¹).

-

-

Quantum Yield (Φf) Calculation:

-

Measure the absorbance of both the this compound solution and the fluorescence standard solution at the same excitation wavelength, ensuring the absorbance is below 0.1 for both.

-

Measure the fluorescence emission spectra of both solutions using the same excitation wavelength and instrument settings.

-

Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard.

-

Calculate the quantum yield of this compound using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Workflow for determining photophysical properties.

This protocol evaluates the stability of the fluorescent signal of this compound upon continuous illumination.

Materials:

-

Fluorescence microscope with a suitable filter set (based on Protocol 1) and a camera.

-

Live-cell imaging chamber or slide.

-

Cells stained with this compound (as per Protocol 4).

-

Image analysis software (e.g., ImageJ/FIJI).

Procedure:

-

Sample Preparation: Prepare a slide with cells stained with this compound.

-

Microscope Setup:

-

Place the sample on the microscope stage.

-

Select a region of interest (ROI) with clearly stained cells.

-

Set the illumination intensity to a level typically used for fluorescence imaging.

-

-

Time-Lapse Imaging:

-

Acquire a time-lapse series of images of the ROI with continuous illumination. Capture images at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Open the image series in image analysis software.

-

Measure the mean fluorescence intensity within the ROI for each time point.

-

Plot the normalized fluorescence intensity as a function of time to determine the photobleaching rate.

-

Workflow for photostability assessment.

This protocol determines the concentration at which this compound becomes toxic to cells.

Materials:

-

Cell line of interest (e.g., HeLa, A549).

-

Complete cell culture medium.

-

96-well cell culture plates.

-

This compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO or solubilization buffer.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in complete culture medium.

-

Remove the medium from the cells and add 100 µL of the dye dilutions to the respective wells. Include untreated control wells and solvent (DMSO) control wells.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

-

MTT assay workflow for cytotoxicity.

This protocol provides a general procedure for staining live cells with this compound and observing its cellular uptake and localization.

Materials:

-

Cell line of interest cultured on glass-bottom dishes or chamber slides.

-

Complete cell culture medium.

-

This compound working solution (diluted in culture medium to a non-toxic concentration determined from Protocol 3).

-

Fluorescence or confocal microscope.

Procedure:

-

Cell Preparation: Grow cells to 50-70% confluency on imaging dishes.

-

Dye Loading:

-

Remove the culture medium and replace it with the pre-warmed this compound working solution.

-

Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. Optimization of incubation time may be required.

-

-

Washing:

-

Remove the dye-containing medium.

-

Wash the cells two to three times with pre-warmed complete culture medium or PBS to remove excess dye.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium to the cells.

-

Immediately image the cells using a fluorescence or confocal microscope with the appropriate filter sets determined in Protocol 1.

-

Acquire images to observe the intracellular localization of the dye. Co-staining with organelle-specific markers can be performed to determine the precise subcellular location.

-

Potential Signaling Pathways and Mechanisms of Uptake

The mechanism by which this compound might enter cells is currently unknown. As a planar, aromatic molecule, it could potentially intercalate into cellular membranes or be taken up by endocytic pathways. Its large size might hinder passive diffusion across the plasma membrane. If the dye exhibits specific subcellular localization, it may be interacting with particular proteins or lipid components, which could be the subject of further investigation.

Hypothetical cellular uptake and localization pathway.

Troubleshooting

-

Low/No Fluorescence Signal:

-

Increase the concentration of the dye (ensure it is below the cytotoxic level).

-

Increase the incubation time.

-

Check the filter sets on the microscope to ensure they match the determined excitation and emission spectra.

-

Confirm the dye's fluorescence in solution using a spectrofluorometer.

-

-

High Background Fluorescence:

-

Ensure thorough washing after dye loading.

-

Use a phenol red-free medium for imaging.

-

Optimize the dye concentration to the lowest effective level.

-

-

Cell Death/Morphological Changes:

-

Reduce the dye concentration and/or incubation time.

-

Confirm the cytotoxic threshold using the MTT assay (Protocol 3).

-

Minimize exposure to excitation light during imaging to reduce phototoxicity.

-

By following these detailed protocols, researchers can systematically evaluate the potential of this compound as a novel fluorescent probe for cell imaging and contribute valuable data to this unexplored area.

References

Application Notes and Protocols for C.I. Vat Blue 16: An Investigative Approach for Microscopic Staining

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

C.I. Vat Blue 16, also known as Indanthrone, is a vat dye traditionally used in the textile industry for its high fastness properties. Its application as a biological stain for microscopy is not a standard or widely documented practice. The following protocol is presented as an investigative approach based on the chemical principles of vat dyes and general staining methodologies. Researchers should consider this as a starting point for experimental validation and optimization.

Introduction

This compound is a polycyclic aromatic organic compound. As a vat dye, it is insoluble in water in its oxidized (pigment) form. For staining, it must first be reduced to its water-soluble "leuco" form, which is colorless or pale yellow. In this state, it can impregnate the substrate (in this case, biological tissue). Subsequent oxidation, typically by air, regenerates the insoluble, colored pigment, trapping it within the tissue structures. This unique staining mechanism may offer opportunities for high-permanence staining in specific applications. The affinity of the leuco form for cellular components is not well-characterized and would be a key area for experimental determination.

Chemical Properties

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value | Reference |

| Chemical Formula | C₂₈H₁₄N₂O₄ | |

| Molar Mass | 442.43 g/mol | |

| Synonyms | Indanthrone, 6,15-Dihydrodinaphtho[2,3-a:2',3'-h]phenazine-5,9,14,18-tetrone | |

| Solubility (Oxidized Form) | Insoluble in water and organic solvents. Soluble in concentrated sulfuric acid. | |

| Solubility (Leuco Form) | Soluble in alkaline aqueous solutions. | |

| Color (Oxidized Form) | Blue | |

| Color (Leuco Form) | Yellowish |

Investigational Staining Protocol for Paraffin-Embedded Sections

This hypothetical protocol outlines the steps for applying this compound to paraffin-embedded tissue sections. Caution: Strong reducing agents and alkaline solutions are used. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.

3.1. Required Reagents and Materials

-

This compound powder

-

Sodium hydrosulfite (sodium dithionite)

-

Sodium hydroxide (NaOH)

-

Distilled or deionized water

-

Ethanol series (100%, 95%, 70%)

-

Xylene or xylene substitute

-

Mounting medium

-

Microscope slides with paraffin-embedded tissue sections

-

Coplin jars

-

Standard microscopy equipment (light microscope, coverslips)

3.2. Experimental Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or substitute) for 2x5 minutes to remove paraffin wax.

-

Rehydrate through a graded series of ethanol: 100% (2x2 minutes), 95% (2 minutes), 70% (2 minutes).

-

Rinse in distilled water for 5 minutes.

-

-

Preparation of the Leuco Dye Solution (Vatting):

-

In a fume hood, prepare a 1% (w/v) stock solution of NaOH in distilled water.

-

Prepare the staining solution by adding the following to a Coplin jar in order:

-

50 mL of distilled water

-

0.5 g of this compound powder

-

1 mL of 1% NaOH solution

-

0.5 g of sodium hydrosulfite

-

-

Stir gently until the solution turns a clear yellowish color, indicating the formation of the soluble leuco dye. This solution is sensitive to oxygen and should be used promptly.

-

-

Staining:

-

Immerse the rehydrated slides into the freshly prepared leuco dye solution.

-

Incubate for 10-30 minutes at room temperature (optimization required).

-

-

Rinsing and Oxidation:

-

Remove slides from the staining solution and rinse gently in a large beaker of distilled water for 1-2 minutes to remove excess leuco dye.

-

Transfer slides to another container of distilled water and allow them to air-oxidize for 5-10 minutes. The blue color of the insoluble pigment should develop within the tissue.

-

-

Dehydration and Mounting:

-

Dehydrate the stained sections through a graded ethanol series: 70% (2 minutes), 95% (2 minutes), 100% (2x2 minutes).

-

Clear in xylene (or substitute) for 2x5 minutes.

-

Apply a coverslip using a compatible mounting medium.

-

-

Microscopic Examination:

-

Examine the slides under a bright-field microscope. The distribution and intensity of the blue staining will indicate which cellular or extracellular components have an affinity for the dye.

-

Experimental Workflow Diagram

Caption: Workflow for the investigational use of this compound in tissue staining.

Expected Outcomes and Areas for Optimization

The success of this protocol will depend on the affinity of the leuco form of Vat Blue 16 for specific biological structures. It is hypothesized that the dye may bind to components with a certain charge or hydrophobicity.

Key parameters for optimization include:

-

Concentration of this compound: Higher or lower concentrations may be needed for optimal signal-to-noise ratio.

-

Concentrations of NaOH and Sodium Hydrosulfite: The reducing environment is critical. The amounts may need to be adjusted for stability and staining efficiency.

-

Incubation Time: The time required for the leuco dye to penetrate the tissue may vary.

-

Counterstaining: To provide context, a standard counterstain (e.g., Nuclear Fast Red) could be applied after the oxidation step. Compatibility and potential pH-related issues would need to be assessed.

This protocol provides a framework for exploring the potential of this compound as a novel, permanent stain in microscopy. Significant experimental work is required to validate and refine this method for any specific application.

Application of C.I. Vat Blue 16 and its Core Structure, Violanthrone, in Materials Science Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Blue 16, a dye belonging to the violanthrone class of polycyclic aromatic hydrocarbons, is gaining attention in materials science for its unique electronic and optical properties.[1] The highly conjugated π-system of the violanthrone core makes it a promising candidate for applications in organic electronics, including organic field-effect transistors (OFETs) and organic solar cells.[2][3] This document provides an overview of the applications of violanthrone-based materials, with a focus on their use as organic semiconductors. Due to limited research on pristine this compound in this context, this note primarily details the application of its derivatives, which share the same fundamental violanthrone structure.

Key Properties and Rationale for Use in Materials Science

The violanthrone structure possesses inherent characteristics that make it suitable for electronic applications:

-

Extended π-Conjugation: The large, planar aromatic system facilitates efficient charge transport.[2]

-

Chemical Stability: Vat dyes are known for their high stability, a crucial property for long-lasting electronic devices.[1]

-

Tunable Electronic Properties: The violanthrone core can be chemically modified with various functional groups to tune its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby optimizing its semiconductor performance.[3][4]

-

Strong Light Absorption: Violanthrone derivatives exhibit strong absorption in the visible and near-infrared regions, making them suitable for optoelectronic applications.[4]

Applications in Organic Field-Effect Transistors (OFETs)

Violanthrone derivatives have been successfully employed as the active semiconductor layer in p-type OFETs.[2][4] The performance of these devices is highly dependent on the molecular structure of the violanthrone derivative and the fabrication conditions.

Performance of Violanthrone-Based OFETs

The following table summarizes the performance of OFETs fabricated using a dicyanomethylene-functionalised violanthrone derivative.

| Parameter | Value |

| Hole Mobility (μ) | Up to 1 x 10⁻³ cm²/Vs |

| Threshold Voltage (Vₜ) | -1.5 V |

| On/Off Current Ratio | > 10⁵ |

Table 1: Performance metrics of OFETs based on a dicyanomethylene-functionalised violanthrone derivative.

Experimental Protocols

Synthesis of Violanthrone Derivatives for Electronic Applications

While the direct synthesis of this compound for materials science is not extensively documented, a general methodology for preparing soluble violanthrone derivatives involves a multi-step process starting from commercially available violanthrone.[4] The poor solubility of the parent violanthrone necessitates the introduction of solubilizing groups, such as long alkyl chains.[4]

Protocol 1: Synthesis of a Soluble Dicyanomethylene-Functionalised Violanthrone Derivative [4]

-

Oxidation of Violanthrone: Violanthrone is first oxidized to 16,17-dihydroxy violanthrone.

-

Etherification: The 16,17-dihydroxy violanthrone is then reacted with an appropriate alkyl halide (e.g., 1-bromooctane) via a Williamson ether synthesis to introduce long alkyl chains, significantly improving its solubility in organic solvents.

-

Knoevenagel Condensation: The resulting soluble violanthrone derivative is reacted with malononitrile in the presence of a base (e.g., pyridine) to introduce electron-withdrawing dicyanomethylene groups. This step is crucial for tuning the electronic properties of the final molecule.

-